molecular formula C18H26ClN3O B089500 Hydroxychloroquine CAS No. 118-42-3

Hydroxychloroquine

Cat. No.: B089500
CAS No.: 118-42-3
M. Wt: 335.9 g/mol
InChI Key: XXSMGPRMXLTPCZ-UHFFFAOYSA-N
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Description

Hydroxychloroquine (HCQ), a derivative of chloroquine, is a 4-aminoquinoline compound initially developed for malaria prophylaxis and treatment. It has since gained prominence in managing autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory properties . HCQ inhibits lysosomal acidification and Toll-like receptor signaling, reducing cytokine production and autoimmune responses .

Preparation Methods

Chiral Synthesis and Enantiomeric Control

Enantioselective Synthesis via Mandelic Acid Resolution

The critical role of stereochemistry in hydroxychloroquine's biological activity has driven innovations in asymmetric synthesis. A 2021 study demonstrated the use of (R)- and (S)-mandelic acid as chiral resolving agents for synthesizing enantiopure this compound sulfate . The process begins with recrystallization of intermediate amines 8 and 9 using configurationally distinct mandelates, achieving >99% enantiomeric excess (ee) through differential crystallization kinetics . Subsequent condensation with 4,7-dichloroquinoline proceeds at 110-120°C for 12 hours, yielding the target compound with 95% purity after sulfuric acid treatment .

Industrial-Scale Synthetic Routes

Sulfonate Intermediate Approach

CN111635358A details a cost-effective synthesis leveraging 7-chloro-4-hydroxyquinoline sulfonate intermediates . The patented method utilizes choline chloride-urea eutectic solvents (1:2 molar ratio) to facilitate condensation with N,N-diethyl-1,2-ethanediamine at 80°C for 9 hours . This represents a 40% reduction in reaction temperature compared to traditional sodium ethoxide-mediated processes, while maintaining yields above 85% .

Key advantages include:

  • Elimination of moisture-sensitive alkaline catalysts

  • Reduced isomer formation (<0.1% by HPLC)

  • Compatibility with industrial reactors through improved heat transfer

The synthesis pathway involves three critical stages:

  • Sulfonation : 7-chloro-4-hydroxyquinoline reacts with p-toluenesulfonyl chloride in triethylamine, forming the sulfonate ester

  • Nucleophilic substitution : Diethylamine displaces the sulfonate group under eutectic conditions

  • Acidification : Sulfuric acid treatment precipitates this compound sulfate with 99.2% purity

Continuous Flow Synthesis (WO2019165337A1)

Revolutionizing production scalability, the continuous flow method described in WO2019165337A1 achieves 92% yield through precise residence time control . Microreactor technology enables:

  • Reaction time reduction from 24 hours to 22 minutes

  • 98.5% conversion efficiency at 130°C

  • 50% reduction in solvent consumption compared to batch processes

The system configuration comprises:

  • Preheating zone : Maintains reagents at 100°C

  • Reaction coil : 316 stainless steel, 2.5 mm ID, 15 m length

  • Quench module : Rapid cooling to 25°C

This approach eliminates intermediate isolation steps, reducing production costs by an estimated $12/kg for commercial-scale batches .

Comparative Analysis of Synthetic Methods

ParameterChiral Synthesis Sulfonate Method Continuous Flow
Yield (%)788592
Purity (%)99.599.298.8
Reaction Time12 h9 h22 min
Temperature (°C)110-12080130
CatalystMandelic acidNoneNone
Isomer Control>99% ee<0.1%N/A

The data highlight continuous flow's superiority in throughput, while chiral synthesis remains essential for enantiopure API production. The sulfonate method balances cost and quality for generic manufacturing.

Formulation Considerations

Though beyond compound synthesis, tablet formulation insights from Einfalt et al. inform API handling requirements. The optimized formulation contains:

  • 68.97% this compound sulfate

  • 21.38% calcium hydrogen phosphate (binder)

  • 4.48% croscarmellose sodium (disintegrant)

Wet granulation parameters critical for API stability include:

  • Granulation endpoint determination by torque rheometry (12-15 N·m)

  • Drying at 80°C until 1.5% moisture content

  • Compression force of 15 kN to prevent capping

Chemical Reactions Analysis

Types of Reactions: Hydroxychloroquine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include bis(trimethylsilyl lithium amide) for the removal of amino protons and sulfuric acid for the salification process .

Major Products Formed: The major products formed from these reactions include this compound and this compound sulfate .

Scientific Research Applications

Antimalarial Use

Primary Indication:

  • Hydroxychloroquine is primarily indicated for the treatment and prophylaxis of malaria, particularly in regions where chloroquine resistance is not prevalent. It acts by inhibiting the growth of the malaria parasite within red blood cells.

Autoimmune Diseases

Rheumatological Applications:

  • Systemic Lupus Erythematosus (SLE): HCQ is widely used in managing SLE due to its immunomodulatory effects. It helps reduce disease flares and improves overall prognosis by decreasing inflammation and preventing thrombotic events associated with antiphospholipid syndrome .
  • Rheumatoid Arthritis (RA): HCQ serves as a disease-modifying antirheumatic drug (DMARD) that alleviates symptoms and slows disease progression in RA patients .

Infectious Diseases

COVID-19 Research:

  • During the COVID-19 pandemic, this compound garnered attention for its potential antiviral properties against SARS-CoV-2. Several studies investigated its efficacy in critically ill patients:
    • A retrospective study indicated that HCQ treatment was associated with decreased mortality rates and reduced inflammatory cytokine levels in critically ill COVID-19 patients .
    • A systematic review highlighted mixed results regarding HCQ's effectiveness in treating COVID-19, emphasizing the need for larger, well-designed clinical trials to confirm its therapeutic role .

Emerging Applications

Other Potential Uses:

  • Research is ongoing into HCQ's efficacy against various viral infections, including HIV, Zika virus, and chikungunya . Its immunomodulatory properties also suggest potential applications in treating other autoimmune conditions beyond SLE and RA.

Data Table: Summary of this compound Applications

Application Area Indications Mechanism of Action Research Findings
AntimalarialMalariaInhibition of parasite growthEffective against malaria parasites in non-resistant areas
Autoimmune DiseasesSLE, RAImmunomodulation, anti-inflammatoryReduces flares in SLE; safe long-term use in RA
Infectious DiseasesCOVID-19Antiviral activityMixed results; some studies show decreased mortality in severe cases
Other Viral InfectionsHIV, Zika, ChikungunyaPotential antiviral mechanismsOngoing research into efficacy against other viruses

Case Studies

  • COVID-19 Treatment Study:
    • A multicenter randomized controlled trial involving 194 patients found no significant difference in recovery rates between those receiving HCQ plus standard care and those receiving standard care alone. This highlights the need for further investigation into HCQ’s role in COVID-19 management .
  • Lupus Management:
    • A cohort study demonstrated that patients with SLE who were treated with HCQ had lower rates of disease flares and improved quality of life compared to those not receiving the medication. This supports HCQ's long-standing use as a cornerstone treatment in SLE management .

Comparison with Similar Compounds

Hydroxychloroquine vs. Nitazoxanide and Ivermectin in COVID-19

A prospective observational study (n=585) compared HCQ, nitazoxanide, and ivermectin in early COVID-19 treatment. Key findings include:

Parameter This compound Nitazoxanide Ivermectin
Average Treatment Duration 2.9 days 2.9 days 3.0 days
SARS-CoV-2 PCR Positivity 13.9 days 13.6 days 14.0 days
Symptom Resolution (Excluding Anosmia) 5.7 days 5.8 days 6.0 days
Symptom Resolution (Including Anosmia) 7.3 days 8.6 days 9.5 days

All three drugs showed comparable clinical outcomes, including hospitalization rates (0% across groups) and post-COVID symptom incidence (1.5% overall) .

This compound vs. Chloroquine

While structurally similar, HCQ has a hydroxyl group that reduces lysosomal trapping and improves safety . Computational studies reveal distinct binding mechanisms: HCQ interacts with the ACE2 receptor’s Ala99 residue, whereas chloroquine targets Asn290 . HCQ also exhibits a lower risk of retinopathy and cardiotoxicity in long-term use .

This compound vs. Immunosuppressants (Methotrexate)

In rheumatoid arthritis, HCQ demonstrates comparable efficacy to methotrexate in reducing disease activity but with a superior safety profile. A Medicare study (2008–2016) found HCQ users had a 24% lower risk of cardiovascular events than methotrexate users .

Mechanistic and Clinical Divergences

  • Antiviral Action : HCQ and chloroquine impair viral entry via pH modulation, while nitazoxanide inhibits viral replication by targeting host pathways . Ivermectin’s antiviral mechanism remains unclear but may involve importin-α inhibition .
  • Immunomodulation: HCQ uniquely suppresses TLR7/9 signaling, making it preferable in autoimmune conditions .

Limitations and Controversies

Discrepancies arise from timing (early vs. late administration) and dosing heterogeneity .

Biological Activity

Hydroxychloroquine (HCQ) is a medication traditionally used for treating malaria and autoimmune diseases such as lupus and rheumatoid arthritis. Its biological activity has garnered significant attention, particularly in the context of viral infections, including COVID-19. This article explores the diverse mechanisms through which HCQ exerts its effects, supported by research findings, data tables, and case studies.

HCQ operates through several biological pathways, which can be categorized into five major mechanisms:

  • Alkalinization of Lysosomes and Endosomes : HCQ increases the pH within lysosomes and endosomes, inhibiting the processing of immune complexes and viral particles. This alkalinization disrupts critical cellular pathways necessary for viral replication .
  • Inhibition of TLR7 and TLR9 : HCQ accumulates in endosomal compartments, inhibiting Toll-like receptors (TLR7 and TLR9) that play a crucial role in the immune response. By preventing these receptors from binding to immune complexes, HCQ reduces the transcription of type-1 interferons, leading to immunomodulatory effects .
  • Downregulation of CXCR4 Expression : HCQ has been shown to downregulate C-X-C chemokine receptor type 4 (CXCR4), which is involved in various inflammatory processes .
  • Alteration of Intracellular Calcium Levels : The drug affects calcium signaling pathways within cells, potentially influencing various cellular responses, including apoptosis and inflammation .
  • Prevention of Thrombus Formation : HCQ may also inhibit platelet aggregation and thrombus formation, contributing to its anti-inflammatory properties .

Research Findings

Numerous studies have investigated the efficacy of HCQ in various contexts, particularly concerning COVID-19. The following table summarizes key findings from significant clinical trials:

StudyParticipantsTreatmentKey Findings
Arshad et al. (2020)2541HCQ vs. usual care13.5% mortality for HCQ alone vs. 26% for usual care .
Gautret et al. (2020)36HCQ70% of patients had viral clearance after 6 days vs. 12.5% in control .
Recovery Trial (UK)1542HCQ vs. standard careNo significant mortality benefit; 25.7% died in HCQ group vs. 23.5% in control .
COPE-COALITION V Trial1372HCQNo benefit in preventing progression of COVID-19 among outpatients .

Case Studies

Several observational studies have highlighted both the potential benefits and limitations of HCQ:

  • Chen et al. (2020) conducted a prospective randomized clinical trial with 62 hospitalized patients, finding that those treated with HCQ had significantly shorter recovery times compared to the control group .
  • Sbidian et al. (2020) analyzed data from over 4600 patients and found no difference in mortality rates between those receiving HCQ and those receiving usual care; however, discharge rates were significantly higher in the HCQ group .

Controversies and Limitations

Despite initial hopes for HCQ as a treatment for COVID-19, subsequent large-scale studies have largely discredited its efficacy against the virus:

  • The RECOVERY trial , one of the largest studies conducted, concluded that there was no meaningful benefit from HCQ treatment in hospitalized patients .
  • Observational studies often suffered from methodological flaws such as small sample sizes and lack of randomization, leading to overinterpretation of results .

Q & A

Basic Research Questions

Q. How should researchers design clinical trials to evaluate hydroxychloroquine’s efficacy while addressing confounding variables?

  • Methodological Approach : Use randomized, placebo-controlled trials (RCTs) with blinded outcome assessments to minimize bias. Stratify participants by disease severity, comorbidities, and baseline viral load. For example, in COVID-19 trials, ensure consistent dosing (e.g., 400 mg twice daily loading dose followed by 200 mg maintenance ) and track symptom duration pre-treatment to control for disease progression timelines . Adjust for covariates like age, sex, and concomitant therapies using multivariable proportional odds models .

Q. What pharmacokinetic factors are critical for monitoring this compound in clinical studies?

  • Methodological Answer : Measure blood levels to ensure therapeutic efficacy and avoid toxicity, as this compound’s half-life varies (40–50 days). Use high-performance liquid chromatography (HPLC) or spectrophotometry for quantification . Incorporate physiologically-based pharmacokinetic (PBPK) models to simulate lung concentrations, optimizing dosing regimens (e.g., 400 mg twice daily for loading, then 200 mg ). Include renal/hepatic function assessments due to metabolism variability .

Q. How can researchers systematically assess this compound-related adverse events (e.g., ototoxicity) in observational studies?

  • Methodological Answer : Apply standardized audiological assessments (pure-tone audiometry, otoacoustic emissions) and use tools like the Meta-Analysis of Statistics (MASTARI) for quality evaluation. Grade evidence certainty using the GRADE framework . Adjust for confounding via propensity score matching, as seen in studies comparing intubation/death rates .

Q. What statistical methods are recommended for synthesizing conflicting this compound trial data?

  • Methodological Answer : Apply inverse probability weighting to adjust for baseline imbalances (e.g., arterial oxygen levels ). Use Bayesian meta-analysis to quantify posterior probabilities of benefit/harm. For mortality outcomes, report absolute differences with 95% CIs rather than isolated hazard ratios .

Q. How can researchers improve reproducibility in this compound studies?

  • Methodological Answer : Publish raw datasets, protocols, and analytical code (e.g., F1000Research’s open-data standards ). Include detailed experimental sections (e.g., viral genomic sequencing methods ) and adhere to Beilstein Journal guidelines for compound characterization .

Q. Tables

Table 1. Key Methodological Tools for this compound Research

Tool/TechniqueApplication ExampleReference
ROBINS-I Bias assessment in non-randomized studies
PBPK Modeling Simulating lung concentrations for dosing
GRADE Framework Evidence certainty grading for adverse events
Chiral Chromatography Isomer-specific activity analysis

Table 2. Common Pitfalls and Solutions in this compound Trials

PitfallSolution
Heterogeneous dosing regimensStandardize using WHO/EMA guidelines
Small sample sizesCollaborate via consortia (e.g., NIH-funded )
Confounding by severityPropensity score matching/stratification

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

747-36-4 (sulfate (1:1) salt)
Record name Hydroxychloroquine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023135
Record name Hydroxychloroquine
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Molecular Weight

335.9 g/mol
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Physical Description

Solid
Record name Hydroxychloroquine
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Solubility

2.61e-02 g/L
Record name Hydroxychloroquine
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CAS No.

118-42-3
Record name Hydroxychloroquine
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Record name Hydroxychloroquine [INN:BAN]
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Record name HYDROXYCHLOROQUINE
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Melting Point

89-91, 90 °C
Record name Hydroxychloroquine
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Record name Hydroxychloroquine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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